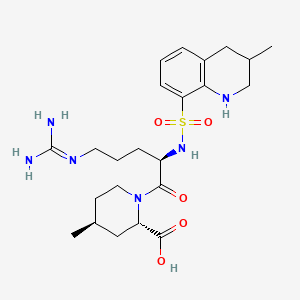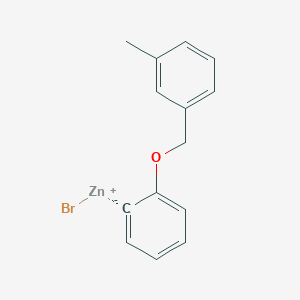
2-(3'-MethylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in the field of organic chemistry due to its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(3’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’-Methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(3’-Methylbenzyloxy)phenyl bromide+Zn→2-(3’-Methylbenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then dissolved in tetrahydrofuran to achieve the desired concentration of 0.25 M.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3’-Methylbenzyloxy)phenylzinc bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Cross-Coupling Reactions: Participates in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can replace halides in organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, and other non-protic solvents.
Major Products
The major products formed from reactions involving 2-(3’-Methylbenzyloxy)phenylzinc bromide include complex organic molecules with new carbon-carbon bonds, such as biaryl compounds and substituted aromatic rings.
Applications De Recherche Scientifique
2-(3’-Methylbenzyloxy)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the formation of complex molecular structures.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3’-Methylbenzyloxy)phenylzinc bromide involves its role as a nucleophile in organic reactions. The zinc atom in the compound coordinates with the carbon atom, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various carbon-carbon bond-forming reactions, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzylzinc bromide
- Phenylzinc bromide
- 4-Methylbenzylzinc chloride
Uniqueness
2-(3’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 3’-methylbenzyloxy group, which imparts specific reactivity and selectivity in organic synthesis. This compound offers distinct advantages in forming carbon-carbon bonds and modifying aromatic rings, making it a valuable reagent in various synthetic applications.
Propriétés
Formule moléculaire |
C14H13BrOZn |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;;/h2-8,10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KZTOLAZHYMSKFB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)COC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



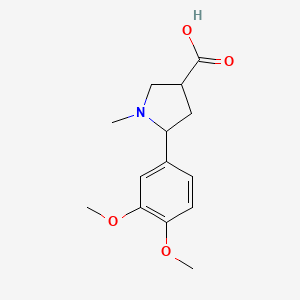

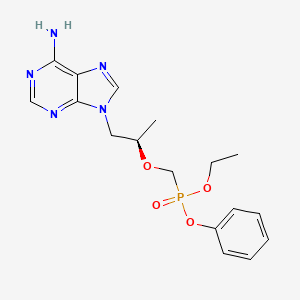
![8-Bromo-6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14884548.png)

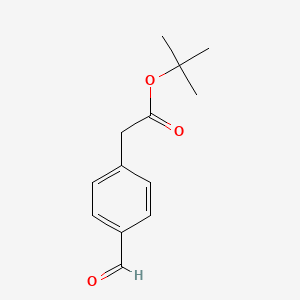
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
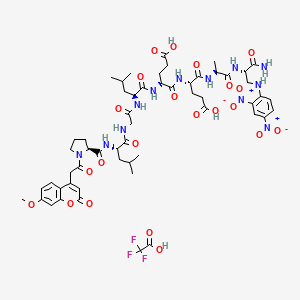
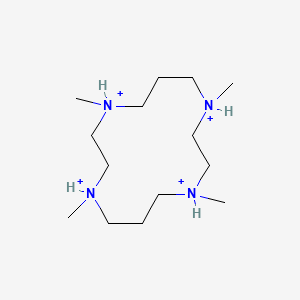

![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
